
Understanding Psoralen Intercalation in RNA
Duplexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Psoralen-triethylene glycol azide

Cat. No.: B15558944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and

methodologies for studying the intercalation of psoralen and its derivatives into RNA duplexes.

Psoralens are planar, tricyclic furocoumarins that have become invaluable tools in molecular

biology for probing nucleic acid structure and function. Their ability to intercalate into double-

stranded regions of DNA and RNA and, upon photoactivation, form covalent cross-links has

been harnessed for a variety of applications, from mapping RNA-RNA interactions in vivo to the

development of photochemotherapeutic agents.

The Mechanism of Psoralen Intercalation and
Photoreaction
Psoralen's interaction with RNA is a two-step process: intercalation followed by photo-induced

covalent cross-linking.

1.1. Intercalation:

Psoralens, being hydrophobic and planar, insert themselves between the base pairs of an RNA

duplex. This non-covalent interaction is primarily driven by stacking interactions with the

flanking nucleobases. The affinity of this intercalation is influenced by the specific psoralen

derivative and the sequence of the RNA duplex.

1.2. Photoreaction:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15558944?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon exposure to long-wavelength ultraviolet light (UVA, typically 365 nm), the intercalated

psoralen becomes photoactivated. This leads to a [2+2] cycloaddition reaction between the 3,4

(pyrone) or 4',5' (furan) double bonds of the psoralen and the 5,6 double bond of a pyrimidine

base (uracil or cytosine) on an adjacent RNA strand.[1][2] This reaction can result in two types

of photoadducts:

Monoadducts: The psoralen molecule becomes covalently attached to a single pyrimidine

base.

Interstrand Cross-links (ICLs): If a second pyrimidine is suitably positioned on the opposite

strand, the furan-side monoadduct can absorb a second photon and form a second covalent

bond, creating a cross-link between the two RNA strands.[2][3]

The formation of ICLs is a key feature of psoralen photochemistry and is highly dependent on

the geometry of the intercalation site. This photoreaction can be reversed by exposure to short-

wavelength UV light (around 254 nm).[1]

Quantitative Data on Psoralen-Nucleic Acid
Interactions
While extensive quantitative data for psoralen-RNA interactions is not readily available in a

consolidated format, studies on psoralen-DNA interactions provide valuable insights. The A-

form helix of RNA duplexes presents a different intercalation environment compared to the B-

form of DNA, which can influence binding affinities. The following table summarizes

representative quantitative data, primarily from DNA studies, which can serve as a useful

reference point for RNA-focused research.
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Psoralen
Derivative

Nucleic
Acid Target

Method Parameter Value
Reference(s
)

8-

Methoxypsor

alen (8-MOP)

Calf Thymus

DNA

Spectrofluoro

metry

Binding

Constant (K)

0.325 x 10⁶

M⁻¹
[4]

4'-

Aminomethyl-

4,5',8-

trimethylpsor

alen (AMT)

Calf Thymus

DNA

Spectrofluoro

metry

Binding

Constant (K)

0.516 x 10⁶

M⁻¹
[4]

Amotosalen

(S-59)
A,T-only DNA

UV/Vis

Spectroscopy

Dissociation

Constant (Kd)
8.9 x 10⁻⁵ M [5]

8-

Methoxypsor

alen (8-MOP)

DNA Not Specified
ICLs per

1000 bp
0.7 [6]

Amotosalen

(S-59)
DNA Not Specified

ICLs per

1000 bp
12.0 ± 3.0 [6]

Psoralen

Derivative

Nucleic Acid

Target
Method Parameter Value Reference(s)

Biotinylated

Psoralen
RNA in vivo SPLASH

Sensitivity

Increase

~0.45 to

~0.75
[3]

AMT RNA in vivo PARIS
Cross-linking

Increase

7.2-fold vs

UV alone
[7]

Experimental Protocols for Studying Psoralen-RNA
Interactions
A variety of experimental techniques can be employed to study the interaction of psoralens with

RNA duplexes, ranging from in vivo global mapping of RNA-RNA interactions to in vitro

biophysical characterization.
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In Vivo Cross-linking and High-Throughput Sequencing
Protocols such as PARIS, SPLASH, and COMRADES utilize psoralen derivatives to capture

RNA-RNA interactions within living cells, followed by high-throughput sequencing to identify the

interacting partners.

3.1.1. Psoralen Analysis of RNA Interactions and Structures (PARIS)[3][8]

The PARIS protocol uses 4'-aminomethyltrioxsalen (AMT) to cross-link RNA duplexes in vivo.

The general workflow is as follows:

Psoralen Treatment and UV Cross-linking: Cells are incubated with AMT, which permeates

the cell membrane. The cells are then irradiated with 365 nm UV light to induce cross-linking.

[8]

RNA Extraction and Fragmentation: Total RNA is extracted and partially digested, for

example, using RNase III.[3]

Purification of Cross-linked RNA: Cross-linked RNA fragments are separated from non-

cross-linked fragments using two-dimensional gel electrophoresis (2D-PAGE).[8]

Proximity Ligation: The ends of the cross-linked RNA fragments are ligated together to form

a single chimeric RNA molecule.[8]

Cross-link Reversal: The psoralen cross-link is reversed by irradiation with 254 nm UV light.

[8]

Reverse Transcription and Sequencing: The chimeric RNA is reverse transcribed, and the

resulting cDNA is sequenced using high-throughput sequencing.

Data Analysis: Sequencing reads are mapped to the genome to identify the interacting RNA

molecules.

3.1.2. Sequencing of Psoralen Cross-linked, Ligated, and Selected Hybrids (SPLASH)[3][9]

The SPLASH protocol is similar to PARIS but utilizes a biotinylated psoralen derivative. This

allows for a more streamlined purification of cross-linked RNAs.
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Biotinylated Psoralen Treatment and UV Cross-linking: Cells are treated with biotinylated

psoralen and irradiated with 365 nm UV light.[9]

RNA Extraction and Fragmentation: Total RNA is extracted and fragmented.[9]

Enrichment of Cross-linked RNA: Biotinylated RNA fragments are captured using

streptavidin-coated magnetic beads.[9]

Proximity Ligation, Reversal, and Sequencing: The subsequent steps of proximity ligation,

cross-link reversal, and sequencing are similar to the PARIS protocol.[9]

3.1.3. Cross-linking of Matched RNAs and Deep Sequencing (COMRADES)[10]

The COMRADES method employs an azide-modified psoralen derivative, which allows for

bioorthogonal ligation to a capture moiety, offering another strategy for efficient enrichment of

cross-linked RNAs.

In Vitro Biophysical Characterization
Several biophysical techniques can be used to quantify the binding affinity and

thermodynamics of psoralen intercalation into RNA duplexes in a controlled in vitro setting.

3.2.1. Isothermal Titration Calorimetry (ITC)[4][11]

ITC directly measures the heat changes associated with a binding event, providing a complete

thermodynamic profile of the interaction.

Principle: A solution of the psoralen derivative is titrated into a solution containing the RNA

duplex. The heat released or absorbed upon binding is measured.

Methodology:

Prepare solutions of the psoralen derivative and the RNA duplex in the same buffer.

Degas the solutions to avoid air bubbles.

Load the RNA solution into the sample cell of the calorimeter and the psoralen solution

into the injection syringe.
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Perform a series of injections of the psoralen into the RNA solution while monitoring the

heat changes.

Analyze the resulting thermogram to determine the binding affinity (Ka), enthalpy change

(ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can

then be calculated.

Data Presentation: The data is typically presented as a plot of heat change per injection

versus the molar ratio of psoralen to RNA.

3.2.2. Fluorescence Spectroscopy[12][13]

Fluorescence-based methods can be used to determine binding constants by monitoring

changes in the fluorescence properties of the psoralen or a fluorescently labeled RNA upon

complex formation.

Principle: The fluorescence of a psoralen derivative is often quenched upon intercalation into

an RNA duplex. This change in fluorescence intensity can be used to monitor the binding

event.

Methodology (Fluorescence Quenching Assay):

Prepare a solution of the psoralen derivative with a known concentration.

Measure the initial fluorescence intensity.

Titrate the psoralen solution with increasing concentrations of the RNA duplex.

Measure the fluorescence intensity after each addition of RNA.

Plot the change in fluorescence as a function of the RNA concentration and fit the data to

a binding isotherm to determine the dissociation constant (Kd).

Data Presentation: Data is typically presented as a titration curve of fluorescence intensity

versus RNA concentration.

3.2.3. Circular Dichroism (CD) Spectroscopy[10]
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CD spectroscopy is sensitive to the chiral environment of molecules and can be used to

monitor conformational changes in the RNA duplex upon psoralen intercalation.

Principle: The intercalation of a psoralen molecule into an RNA duplex can induce a change

in the CD spectrum of the RNA.

Methodology:

Record the CD spectrum of the RNA duplex alone.

Titrate the RNA solution with increasing concentrations of the psoralen derivative.

Record the CD spectrum after each addition of psoralen.

Monitor the changes in the CD signal at a specific wavelength as a function of the

psoralen concentration to determine the binding affinity.

Data Presentation: The results are often shown as an overlay of CD spectra at different

psoralen concentrations or as a binding curve of the change in CD signal versus psoralen

concentration.

3.2.4. Gel Mobility Shift Assay (EMSA)[14][15]

EMSA can be used to qualitatively and quantitatively assess the binding of psoralens to RNA

duplexes.

Principle: The electrophoretic mobility of an RNA duplex through a non-denaturing gel is

altered upon binding to a ligand.

Methodology:

Incubate a fixed amount of labeled RNA duplex with varying concentrations of the

psoralen derivative.

Resolve the free RNA and the psoralen-RNA complexes on a native polyacrylamide or

agarose gel.
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Visualize the RNA bands (e.g., by autoradiography if radiolabeled or fluorescence if

fluorescently labeled).

Quantify the fraction of bound and free RNA at each psoralen concentration to determine

the dissociation constant (Kd).[14]

Data Presentation: The data is presented as a gel image showing the shift in the RNA band

upon psoralen binding, and a binding curve of the fraction of bound RNA versus psoralen

concentration.

Psoralen Footprinting and Primer Extension Analysis
Psoralen cross-linking can be used as a footprinting tool to identify double-stranded regions

within an RNA molecule.

Principle: Psoralen preferentially cross-links pyrimidines in double-stranded regions. The

sites of cross-linking can be identified as stops or pauses during reverse transcription.

Methodology:

Incubate the RNA of interest with a psoralen derivative and irradiate with 365 nm UV light.

Purify the cross-linked RNA.

Perform a primer extension reaction using a radiolabeled or fluorescently labeled primer

that binds downstream of the region of interest.

Analyze the primer extension products on a denaturing polyacrylamide sequencing gel.

The appearance of bands corresponding to premature termination of reverse transcription

indicates the positions of psoralen cross-links.

Data Presentation: The results are displayed as a sequencing gel image, with bands

indicating the sites of reverse transcriptase termination.

Visualization of Pathways and Workflows
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Graphviz diagrams are provided below to illustrate key processes and logical relationships in

the study of psoralen-RNA intercalation.

Psoralen

Non-covalent
Intercalated Complex

 Intercalation

RNA Duplex Monoadduct

 [2+2] Cycloaddition

UVA Light (365 nm)
Interstrand Cross-link

 Second [2+2]
Cycloaddition

Click to download full resolution via product page

Caption: Mechanism of psoralen intercalation and photo-cross-linking in an RNA duplex.
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Caption: Experimental workflow for the PARIS (Psoralen Analysis of RNA Interactions and

Structures) protocol.
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Caption: Overview of biophysical assays for quantifying psoralen-RNA interactions.

Conclusion
The study of psoralen intercalation in RNA duplexes is a dynamic field with significant

implications for understanding RNA biology and for the development of novel therapeutic

strategies. This guide has provided an in-depth overview of the fundamental mechanisms,

quantitative considerations, and a range of experimental protocols for investigating these

interactions. By combining in vivo cross-linking methods with in vitro biophysical and

computational approaches, researchers can gain a comprehensive understanding of the

structural and functional consequences of psoralen binding to RNA. As new psoralen

derivatives and analytical techniques continue to be developed, the utility of these remarkable

compounds in RNA research is set to expand even further.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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